1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane 1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane
Brand Name: Vulcanchem
CAS No.: 175884-78-3
VCID: VC8082009
InChI: InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3
SMILES: CO[Si](C)(C=C)O[Si](C)(C=C)OC
Molecular Formula: C8H18O3Si2
Molecular Weight: 218.4 g/mol

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane

CAS No.: 175884-78-3

Cat. No.: VC8082009

Molecular Formula: C8H18O3Si2

Molecular Weight: 218.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane - 175884-78-3

Specification

CAS No. 175884-78-3
Molecular Formula C8H18O3Si2
Molecular Weight 218.4 g/mol
IUPAC Name ethenyl-(ethenyl-methoxy-methylsilyl)oxy-methoxy-methylsilane
Standard InChI InChI=1S/C8H18O3Si2/c1-7-12(5,9-3)11-13(6,8-2)10-4/h7-8H,1-2H2,3-6H3
Standard InChI Key SPCHDFGQKLHKIZ-UHFFFAOYSA-N
SMILES CO[Si](C)(C=C)O[Si](C)(C=C)OC
Canonical SMILES CO[Si](C)(C=C)O[Si](C)(C=C)OC

Introduction

Chemical Structure and Molecular Characteristics

The compound features a central disiloxane (Si–O–Si) backbone with two silicon atoms, each bonded to a methoxy (–OCH₃), methyl (–CH₃), and vinyl (–CH=CH₂) group. This arrangement creates a symmetrical structure (Fig. 1), with the molecular formula C₈H₁₈O₃Si₂ and a molecular weight of 218.39772 g/mol .

Table 1: Key Physical Properties

PropertyValueSource
Boiling Point104–108°C (at 115 mmHg)
Molecular FormulaC₈H₁₈O₃Si₂
Molecular Weight218.39772 g/mol
Hazard ClassificationF+ (Highly Flammable)

The presence of both electron-donating (methoxy) and reactive (vinyl) groups confers dual functionality, making it valuable for crosslinking reactions and polymer synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While explicit synthetic routes for this compound are sparsely documented, analogous disiloxanes are typically prepared via hydrolysis-condensation of chlorosilane precursors. A plausible pathway involves:

  • Methoxylation: Reaction of dichlorosilane intermediates with methanol to introduce methoxy groups.

  • Vinylation: Substitution of remaining chlorine atoms with vinyl groups using Grignard reagents or vinylmagnesium bromide.

  • Condensation: Controlled hydrolysis of intermediate silanols to form the Si–O–Si linkage .

Reaction conditions (temperature, solvent, catalyst) critically influence yield and purity. For instance, acid or base catalysts may accelerate condensation, while inert atmospheres prevent premature polymerization of vinyl groups .

Industrial Manufacturing

Industrial production scales these reactions using continuous-flow reactors to enhance efficiency. Key considerations include:

  • Purification: Distillation under reduced pressure (as indicated by its boiling point) .

  • Stabilization: Addition of radical inhibitors to prevent vinyl group polymerization during storage.

Chemical Reactivity and Functionalization

Vinyl Group Reactivity

The vinyl (–CH=CH₂) substituents enable participation in:

  • Hydrosilylation: Catalytic addition of Si–H bonds across the double bond, forming Si–C linkages .

  • Radical Polymerization: Initiated by peroxides or UV light, yielding polysiloxane networks.

  • Epoxidation: Reaction with peracids to form epoxide derivatives for further functionalization.

Methoxy Group Reactivity

Methoxy groups (–OCH₃) undergo:

  • Nucleophilic Substitution: Replacement with alkoxy, amino, or thiol groups under acidic/basic conditions.

  • Transesterification: Exchange with higher alcohols in the presence of transition metal catalysts.

Applications in Materials Science

Silicone Elastomers

The compound serves as a crosslinker in heat-cured silicone rubbers. Its dual vinyl and methoxy groups enable:

  • Covalent Crosslinking: Via platinum-catalyzed hydrosilylation with Si–H functional polysiloxanes.

  • Moisture-Cured Networks: Methoxy groups hydrolyze in humid environments, forming silanol (Si–OH) intermediates that condense into Si–O–Si bonds .

Hybrid Organic-Inorganic Polymers

Copolymerization with organic monomers (e.g., styrene, acrylates) produces materials combining silicone thermal stability with organic flexibility. Applications include:

  • Protective Coatings: Enhanced resistance to UV and oxidative degradation.

  • Dielectric Materials: Low dielectric constants for electronics insulation .

Comparative Analysis with Related Disiloxanes

Table 2: Structural and Functional Comparisons

CompoundSubstituentsKey Applications
1,3-Dimethoxy-1,3-dimethyl-1,3-divinyldisiloxane–OCH₃, –CH₃, –CH=CH₂Crosslinkers, coatings
1,3-Dimethyl-1,3-diphenyldisiloxane–CH₃, –C₆H₅Ligands, catalysts
1,1,3,3-Tetraphenyldisiloxane–C₆H₅High-temperature lubricants

The methoxy and vinyl groups in the target compound provide greater reactivity than phenyl-substituted analogs, enabling its use in dynamic curing systems .

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